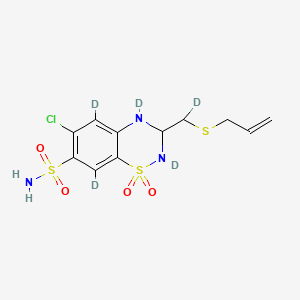

Althiazide-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Althiazide-d5 is a synthetic thiazide diuretic. It is a compound derived from the thiazide family of drugs, which are commonly used to treat hypertension and edema. This compound is a new and improved version of the original thiazide diuretic, which was developed to reduce the side effects of the original compound.

Scientific Research Applications

Mass Spectrometry and Photoionization Studies

Althiazide-d5 has been utilized in the context of mass spectrometry, specifically under atmospheric pressure photoionization (APPI). In one study, the role of impurities like propionitrile in the production of [M+H]+ ions in APPI was explored. Vaporizing althiazide under direct APPI in acetonitrile produced its corresponding protonated species [M+H]+. The study also delved into the mechanisms involving propionitrile and its deuterated variant, propionitrile-d5, in the protonation process of althiazide, indicating its potential involvement in the formation of [M+H]+ ions of althiazide and bendroflumethiazide (Kamel, Jeanville, Colizza, & Lauren Elizabeth J-Rivera, 2008).

Drug Binding and Allosteric Modulation

Althiazide and its derivatives have been studied for their binding characteristics and allosteric modulation at receptor sites. One research emphasized the binding domains of ionotropic glutamate receptors, where althiazide was used for structural comparison with other benzothiadiazide derivatives. The study provided insights into how alterations in the hydrobenzothiadiazide ring's substituents affect the drug's orientation in the binding site, contributing to our understanding of the molecular interactions and the structural requirements for allosteric modulation (Ptak, Ahmed, & Oswald, 2009).

Analytical Chemistry and Doping Control

In the field of analytical chemistry, althiazide has been part of studies focused on the detection of diuretics and masking agents in human urine, crucial for doping control in sports. An analytical method involving liquid/liquid extraction, derivatization, and fast gas chromatography/mass spectrometry was developed and validated, with althiazide being one of the targeted substances. This research is significant for anti-doping analysis, offering a productive screening protocol for detecting diuretics and masking agents (Morra, Davit, Capra, Vincenti, Di Stilo, & Botré, 2006).

Mechanism of Action

Pharmacokinetics

Result of Action

Action Environment

Properties

IUPAC Name |

6-chloro-2,4,5,8-tetradeuterio-3-[deuterio(prop-2-enylsulfanyl)methyl]-1,1-dioxo-3H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)/i4D,5D,6D/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLGVJVUHYTIIU-SWBSYMAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

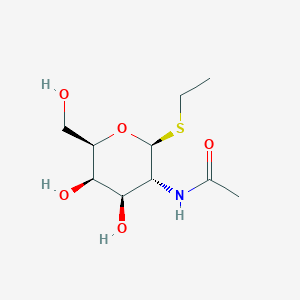

Canonical SMILES |

C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2C(=C(C(=C1Cl)S(=O)(=O)N)[2H])S(=O)(=O)N(C(N2[2H])C([2H])SCC=C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)

![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)

![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)